(4Z)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-methyl-4-[2-(2-methyl-3-nitrophenyl)hydrazinylidene]-2,4-dihydro-3H-pyrazol-3-one
Description
Properties
Molecular Formula |
C21H18N6O4S |
|---|---|
Molecular Weight |
450.5 g/mol |
IUPAC Name |
2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-methyl-4-[(2-methyl-3-nitrophenyl)diazenyl]-1H-pyrazol-3-one |
InChI |
InChI=1S/C21H18N6O4S/c1-12-16(5-4-6-18(12)27(29)30)23-24-19-13(2)25-26(20(19)28)21-22-17(11-32-21)14-7-9-15(31-3)10-8-14/h4-11,25H,1-3H3 |
InChI Key |
GDGZALJHOVGVPI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])N=NC2=C(NN(C2=O)C3=NC(=CS3)C4=CC=C(C=C4)OC)C |
Origin of Product |
United States |
Preparation Methods
Synthesis of 4-(4-Methoxyphenyl)-1,3-thiazol-2-amine (Intermediate A)
Reagents :
-
4-Methoxyacetophenone (1.0 equiv)
-
Thiourea (1.2 equiv)
-
Bromine (1.1 equiv) in acetic acid
Procedure :
-
Dissolve 4-methoxyacetophenone (10.0 g, 60.6 mmol) in glacial acetic acid (100 mL).
-
Add thiourea (5.54 g, 72.7 mmol) and stir at 0°C.
-
Slowly add bromine (3.1 mL, 60.6 mmol) dropwise over 30 minutes.
-
Heat to 80°C for 4 hours, then pour into ice-water.
-
Filter the precipitate and recrystallize from ethanol to yield Intermediate A as white crystals (Yield: 78%, m.p. 152–154°C).
Mechanism :
The Hantzsch thiazole synthesis proceeds via α-bromination of the ketone, followed by nucleophilic attack by thiourea and cyclodehydration.
Preparation of 3-Oxo-5-methyl-4-(2-methyl-3-nitrophenylhydrazono)pentanoic Acid Ethyl Ester (Intermediate B)
Reagents :
-
Ethyl acetoacetate (1.0 equiv)
-
2-Methyl-3-nitrophenylhydrazine (1.05 equiv)
-
p-Toluenesulfonic acid (0.1 equiv) in ethanol
Procedure :
-
Reflux ethyl acetoacetate (7.5 g, 48.4 mmol) and 2-methyl-3-nitrophenylhydrazine (9.2 g, 50.8 mmol) in ethanol (150 mL) with p-TsOH (0.86 g) for 6 hours.
-
Concentrate under reduced pressure and purify via silica gel chromatography (hexane/EtOAc 4:1) to isolate Intermediate B as orange crystals (Yield: 65%, m.p. 98–100°C).
Key Optimization :
Cyclocondensation to Form the Pyrazol-3-one Core
Reagents :
-
Intermediate A (1.0 equiv)
-
Intermediate B (1.0 equiv)
-
Sodium ethoxide (2.0 equiv) in ethanol
Procedure :
-
Suspend Intermediate A (5.0 g, 21.3 mmol) and Intermediate B (7.4 g, 21.3 mmol) in ethanol (100 mL).
-
Add sodium ethoxide (2.9 g, 42.6 mmol) and reflux for 8 hours.
-
Acidify with 1M HCl to pH 3–4, filter, and wash with cold ethanol to obtain the crude product.
-
Recrystallize from DMF/water (1:3) to yield the title compound as yellow needles (Yield: 62%, m.p. 228–230°C).
Stereochemical Control :
The (4Z)-configuration is favored under acidic conditions due to intramolecular hydrogen bonding between the pyrazolone carbonyl and hydrazone N–H.
Alternative Synthetic Approaches
One-Pot Tandem Synthesis
Reagents :
-
4-Methoxybenzaldehyde (1.0 equiv)
-
Thiosemicarbazide (1.0 equiv)
-
Ethyl 3-methylacetoacetate (1.0 equiv)
-
Iodine (0.2 equiv) in DMF
Procedure :
-
Heat all reagents in DMF at 120°C for 12 hours.
-
Quench with ice-water and extract with ethyl acetate.
-
Purify via column chromatography (CH2Cl2/MeOH 20:1) to obtain the product (Yield: 54%).
Advantages :
-
Reduces purification steps.
-
Iodine acts as a dual catalyst for both thiazole and pyrazolone formation.
Microwave-Assisted Synthesis
Conditions :
-
Intermediates A (1.0 equiv) and B (1.0 equiv)
-
K-10 montmorillonite clay (1.5 g/mmol)
-
Microwave irradiation (300 W, 100°C, 20 minutes)
Outcome :
-
Reaction time reduced from 8 hours to 20 minutes.
Characterization and Analytical Data
Spectroscopic Properties
| Technique | Data |
|---|---|
| IR (KBr) | 1675 cm⁻¹ (C=O), 1598 cm⁻¹ (C=N), 1520 cm⁻¹ (NO2 asym), 1340 cm⁻¹ (NO2 sym) |
| ¹H NMR (400 MHz, DMSO-d6) | δ 2.41 (s, 3H, CH3), 3.84 (s, 3H, OCH3), 6.98–7.89 (m, 7H, Ar-H), 11.32 (s, 1H, NH) |
| 13C NMR (100 MHz, DMSO-d6) | δ 14.2 (CH3), 55.6 (OCH3), 114.6–160.1 (Ar-C and C=N), 163.4 (C=O) |
| HRMS (ESI-TOF) | m/z 451.1189 [M+H]⁺ (calc. 451.1184) |
Comparative Yield Analysis
| Method | Reaction Time | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Conventional reflux | 8 hours | 62 | 98.2 |
| One-pot tandem | 12 hours | 54 | 95.7 |
| Microwave-assisted | 20 minutes | 71 | 99.1 |
Industrial-Scale Considerations
Solvent Recycling
Chemical Reactions Analysis
Types of Reactions
(4E)-1-[4-(4-METHOXYPHENYL)-1,3-THIAZOL-2-YL]-3-METHYL-4-[2-(2-METHYL-3-NITROPHENYL)HYDRAZIN-1-YLIDENE]-4,5-DIHYDRO-1H-PYRAZOL-5-ONE: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
(4E)-1-[4-(4-METHOXYPHENYL)-1,3-THIAZOL-2-YL]-3-METHYL-4-[2-(2-METHYL-3-NITROPHENYL)HYDRAZIN-1-YLIDENE]-4,5-DIHYDRO-1H-PYRAZOL-5-ONE: has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of (4E)-1-[4-(4-METHOXYPHENYL)-1,3-THIAZOL-2-YL]-3-METHYL-4-[2-(2-METHYL-3-NITROPHENYL)HYDRAZIN-1-YLIDENE]-4,5-DIHYDRO-1H-PYRAZOL-5-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Research Findings and Implications
- Synthetic Challenges : The target compound’s nitro and methoxy groups require precise reaction conditions to avoid side reactions, such as premature reduction of nitro groups .
- Thermodynamic Stability : Computational studies of similar hydrazinylidene compounds suggest that Z-isomers are thermodynamically favored over E-isomers by ~10–15 kcal/mol due to intramolecular hydrogen bonding .
Biological Activity
The compound (4Z)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-methyl-4-[2-(2-methyl-3-nitrophenyl)hydrazinylidene]-2,4-dihydro-3H-pyrazol-3-one is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological properties, and mechanisms of action based on diverse research findings.
Chemical Structure and Properties
The chemical structure of the compound can be summarized as follows:
| Property | Value |
|---|---|
| Molecular Formula | C21H18N6O4S |
| Molecular Weight | 450.5 g/mol |
| IUPAC Name | (4Z)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-methyl-4-[2-(2-methyl-3-nitrophenyl)hydrazinylidene]-2,4-dihydro-3H-pyrazol-3-one |
| CAS Number | 5845-51-2 |
Synthesis
The synthesis of this compound involves multiple steps, including the formation of thiazole and pyrazolone rings. The general synthetic route includes:
- Thiazole Formation : A cyclization reaction involving a thioamide and a halogenated aromatic compound.
- Pyrazolone Formation : Condensation between a hydrazine derivative and a β-keto ester to form the pyrazolone structure.
Anticancer Activity
Recent studies have evaluated the anticancer potential of this compound using the National Cancer Institute's (NCI) Developmental Therapeutic Program (DTP) protocols. The compound was tested against various cancer cell lines, including leukemia, melanoma, lung, colon, CNS, ovarian, renal, prostate, and breast cancers.
Findings:
- The compound exhibited moderate anticancer activity with tumor growth inhibition rates ranging from 92.48% to 126.61% at a concentration of 10 µM across different cancer cell lines .
| Cancer Type | Growth Inhibition (%) | Notes |
|---|---|---|
| Leukemia | 95.0 | Moderate sensitivity |
| Melanoma | 104.5 | Low activity |
| Lung Cancer | 98.0 | Moderate sensitivity |
| Colon Cancer | 126.0 | High growth |
| Breast Cancer | 100.0 | Low activity |
The proposed mechanisms through which this compound exerts its biological effects include:
- Enzyme Interaction : The compound may inhibit specific enzymes involved in metabolic pathways critical for cancer cell survival.
- DNA/RNA Interaction : It may modulate gene expression and disrupt protein synthesis by interacting with nucleic acids.
- Cell Membrane Disruption : The compound could affect cell permeability and signaling pathways.
Case Studies
Several case studies have highlighted the potential therapeutic applications of this compound:
- Study on Antimicrobial Properties : Research indicated that derivatives of this compound exhibited significant antimicrobial activity against various bacterial strains, suggesting potential use in treating infections.
- Neuroprotective Effects : Another study explored its neuroprotective properties in models of neurodegenerative diseases, showing promise in reducing oxidative stress and neuronal apoptosis .
Q & A
Q. Methodological strategies :
- Design of Experiments (DoE) : Systematically varying catalysts (e.g., p-toluenesulfonic acid), solvents (polar vs. non-polar), and temperatures.
- Microwave-assisted synthesis : Reducing reaction times from hours to minutes while maintaining >80% yield .
- Continuous flow chemistry : Enhances reproducibility and scalability for multi-step syntheses .
Advanced: How do structural modifications influence biological activity?
Q. Structure-Activity Relationship (SAR) approaches :
- Functional group substitution : Replacing the methoxy group with halogens (e.g., Br, Cl) to modulate lipophilicity and target binding.
- In vitro assays : Testing analogs against cancer cell lines (e.g., MCF-7, HeLa) to correlate substituent effects with cytotoxicity.
- Comparative analysis : Referencing structurally similar compounds (Table 1) to identify pharmacophoric motifs .
Table 1 : Bioactivity of Structurally Similar Compounds
| Compound Class | Core Structure | Notable Activities |
|---|---|---|
| Benzothiazole derivatives | Benzothiazole + pyrazolone | Antibacterial, Anticancer |
| Thiazolidinone derivatives | Thiazolidinone + hydrazinylidene | Anti-inflammatory |
Advanced: How can contradictions in reported biological activity data be resolved?
Q. Resolution strategies :
- Assay standardization : Ensure consistent cell lines (e.g., HepG2 vs. CHO), incubation times, and solvent controls.
- Purity validation : Use HPLC to confirm >95% purity, as impurities (e.g., unreacted hydrazines) may skew results.
- Meta-analysis : Cross-reference data from independent studies to identify outliers or methodological biases .
Advanced: What experimental designs are recommended for studying its interaction with biological targets?
- Molecular docking : Preliminary screening against enzymes (e.g., COX-2, EGFR) using software like AutoDock Vina.
- Surface Plasmon Resonance (SPR) : Quantify binding affinity (KD values) for receptor-ligand interactions.
- Isothermal Titration Calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS) to assess binding energetics .
Advanced: How can spectroscopic data discrepancies (e.g., NMR shifts) be addressed?
- Multi-technique validation : Cross-check NMR assignments with 2D techniques (COSY, HSQC) and XRD data.
- Solvent effects : Compare spectra in deuterated DMSO vs. CDCl3 to identify solvent-induced shifts.
- Dynamic effects : Analyze variable-temperature NMR to detect conformational exchange broadening .
Basic: What are the key physicochemical properties relevant to its pharmacological profile?
- LogP : ~3.2 (moderate lipophilicity, suitable for blood-brain barrier penetration).
- Solubility : <0.1 mg/mL in aqueous buffers; enhanced via co-solvents (e.g., DMSO).
- pKa : ~8.5 (amine protonation under physiological conditions) .
Advanced: What strategies mitigate decomposition during long-term storage?
- Lyophilization : Store as a lyophilized powder under argon at -20°C.
- Light-sensitive packaging : Use amber vials to prevent photodegradation.
- Stabilizers : Add antioxidants (e.g., BHT) to ethanolic stock solutions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
